N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:
- A tert-butyl group at the N1 position, which enhances steric bulk and may improve metabolic stability.
- A 4-oxo (pyrimidinone) moiety at position 4, contributing to hydrogen-bonding interactions.
This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)17-10-8(5-14-17)11(19)16(7-13-10)15-9(18)6-20-4/h5,7H,6H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWOVHDWHBLCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyrazolo[3,4-d]pyrimidine derivatives and their properties:
Key Comparative Insights
EGFR Inhibition and Apoptosis Induction
- Compound 237 () demonstrates potent EGFR inhibition (IC50: 0.186 µM) and apoptosis induction, attributed to its benzylidene acetohydrazide group.
- The tert-butyl group in the target compound may confer metabolic stability compared to the phenyl group in 237 , though this could reduce binding affinity due to steric hindrance.
Antibacterial Activity
- Derivatives like 15 () exhibit strong antibacterial effects (MIC <1 µg/mL) via peptide conjugation. The target compound’s 2-methoxyacetamide group could similarly enhance solubility and membrane penetration, but its lack of amino acid conjugation may limit activity against resistant strains like P. aeruginosa .
Structural Modifications and Pharmacokinetics
- Fluorophenyl substituents in enhance target selectivity via π-π stacking, a feature absent in the target compound .
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